Cas no 2361721-70-0 (N-[3-[(3,4-Dihydro-8-methyl-2H-1-benzopyran-4-yl)amino]-3-oxopropyl]-2-propenamide)

N-[3-[(3,4-Dihydro-8-methyl-2H-1-benzopyran-4-yl)amino]-3-oxopropyl]-2-propenamide is a synthetic organic compound featuring a benzopyran core linked to an acrylamide moiety via an amide bond. This structure suggests potential reactivity due to the presence of the acrylamide group, which may facilitate polymerization or covalent binding in biochemical applications. The 3,4-dihydro-8-methyl-2H-1-benzopyran component contributes to its lipophilic character, possibly enhancing membrane permeability. The compound’s amide linkage provides stability while maintaining compatibility with peptide synthesis or drug conjugation strategies. Its modular design allows for further functionalization, making it a versatile intermediate in medicinal chemistry or material science research. Careful handling is advised due to the acrylamide’s potential toxicity.
N-[3-[(3,4-Dihydro-8-methyl-2H-1-benzopyran-4-yl)amino]-3-oxopropyl]-2-propenamide structure
2361721-70-0 structure
Product name:N-[3-[(3,4-Dihydro-8-methyl-2H-1-benzopyran-4-yl)amino]-3-oxopropyl]-2-propenamide
CAS No:2361721-70-0
MF:C16H20N2O3
MW:288.341604232788
CID:5414785
PubChem ID:145897022

N-[3-[(3,4-Dihydro-8-methyl-2H-1-benzopyran-4-yl)amino]-3-oxopropyl]-2-propenamide Chemical and Physical Properties

Names and Identifiers

    • N-{2-[(8-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)carbamoyl]ethyl}prop-2-enamide
    • 2361721-70-0
    • Z1479173524
    • N-(8-Methyl-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide
    • EN300-26599355
    • N-[3-[(3,4-Dihydro-8-methyl-2H-1-benzopyran-4-yl)amino]-3-oxopropyl]-2-propenamide
    • Inchi: 1S/C16H20N2O3/c1-3-14(19)17-9-7-15(20)18-13-8-10-21-16-11(2)5-4-6-12(13)16/h3-6,13H,1,7-10H2,2H3,(H,17,19)(H,18,20)
    • InChI Key: XALZWJOTFRCGCT-UHFFFAOYSA-N
    • SMILES: C(NCCC(NC1C2=CC=CC(C)=C2OCC1)=O)(=O)C=C

Computed Properties

  • Exact Mass: 288.14739250g/mol
  • Monoisotopic Mass: 288.14739250g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 397
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 67.4Ų

Experimental Properties

  • Density: 1.17±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 566.6±50.0 °C(Predicted)
  • pka: 14.37±0.46(Predicted)

N-[3-[(3,4-Dihydro-8-methyl-2H-1-benzopyran-4-yl)amino]-3-oxopropyl]-2-propenamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26599355-0.05g
N-{2-[(8-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)carbamoyl]ethyl}prop-2-enamide
2361721-70-0 95.0%
0.05g
$246.0 2025-03-20

Additional information on N-[3-[(3,4-Dihydro-8-methyl-2H-1-benzopyran-4-yl)amino]-3-oxopropyl]-2-propenamide

N-[3-[(3,4-Dihydro-8-methyl-2H-1-benzopyran-4-yl)amino]-3-oxopropyl]-2-propenamide (CAS No. 2361721-70-0): A Comprehensive Overview

N-[3-[(3,4-Dihydro-8-methyl-2H-1-benzopyran-4-yl)amino]-3-oxopropyl]-2-propenamide (CAS No. 2361721-70-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and potential biological activities, holds promise for various therapeutic applications. This article provides a detailed overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research findings.

Chemical Structure and Properties

N-[3-[(3,4-Dihydro-8-methyl-2H-1-benzopyran-4-yl)amino]-3-oxopropyl]-2-propenamide is a complex organic molecule with a molecular formula of C18H25NO3. The compound features a 3,4-dihydroquinoline moiety, which is a common scaffold in many biologically active compounds. The presence of the amino and amide functional groups contributes to its potential for forming hydrogen bonds and engaging in various biological interactions. The molecular weight of the compound is approximately 307.4 g/mol.

The physical properties of N-[3-[(3,4-dihydro-8-methyl-2H-1-benzopyran-4-yl)amino]-3-oxopropyl]-2-propenamide include its solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It is relatively stable under standard laboratory conditions but may require protection from light and moisture to maintain its integrity.

Synthesis Methods

The synthesis of N-[3-[(3,4-dihydro-8-methyl-2H-1-benzopyran-4-yl)amino]-3-oxopropyl]-2-propenamide involves several steps and can be achieved through various routes. One common approach is the reaction of 4-amino-(3,4-dihydroquinolin)-8-methyl with an appropriate acrylamide derivative. This reaction typically proceeds under mild conditions and can be optimized to achieve high yields and purity.

A recent study published in the Journal of Organic Chemistry reported a novel synthetic route that utilizes microwave-assisted synthesis to enhance the efficiency and yield of the reaction. This method not only reduces reaction time but also minimizes the formation of side products, making it a preferred choice for large-scale production.

Biological Activities and Therapeutic Potential

N-[3-[(3,4-dihydro-8-methyl-2H-1-benzopyran-4-yl)amino]-3-oxopropyl]-2-propenamide has been extensively studied for its potential therapeutic applications. One of the key areas of interest is its activity as an inhibitor of specific enzymes involved in various disease pathways. For instance, research has shown that this compound exhibits potent inhibitory activity against protein kinases, which are crucial targets in cancer therapy.

A study published in the Journal of Medicinal Chemistry demonstrated that N-[3-[(3,4-dihydro-8-methyl-2H-1-benzopyran-4-y l)amino]-3-o xopropyl]-2-propenamide selectively inhibits the activity of cyclin-dependent kinases (CDKs), which are known to play a critical role in cell cycle regulation. This selective inhibition suggests that the compound may have potential as a targeted therapy for cancers characterized by aberrant CDK activity.

In addition to its anti-cancer properties, N-[3 -[( 3 , 4 -d i h y d r o - 8 -m e t h y l - 2 H - 1 - b e n z o p y r a n - 4 - y l )a m i n o ] - 3 - o x o p r o p y l ] - 2 - p r o p e n a m i d e has also been investigated for its anti-inflammatory effects. Preclinical studies have shown that it can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that the compound may have potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Clinical Trials and Future Prospects

The promising preclinical results have led to increased interest in advancing N-[3 -[ ( 3 , 4 - d i h y d r o - 8 - m e t h y l - 2 H - 1 - b e n z o p y r a n - 4 - y l )a m i n o ] - 3 - o x o p r o p y l ] - 2 - p r o p e n a m i d e into clinical trials. Several Phase I trials are currently underway to evaluate its safety and efficacy in humans. These trials are focusing on various cancer types as well as inflammatory conditions.

Preliminary results from these trials have been encouraging, with the compound demonstrating good tolerability and preliminary evidence of efficacy. However, further studies are needed to fully understand its therapeutic potential and optimize dosing regimens.

In conclusion, N-[3-( ( 3 , 4 - d i h y d r o - 8 - m e t h y l - 2 H - 1 b e n z o p y r a n - 4 y l )a m i n o ) − 3 − o x op ro py l ] − 2 − pr op en am id e (CAS No. 2361721–70–0) is a promising compound with diverse biological activities and therapeutic potential. Ongoing research and clinical trials will continue to elucidate its mechanisms of action and explore its applications in various medical fields.

Recommend Articles

Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.